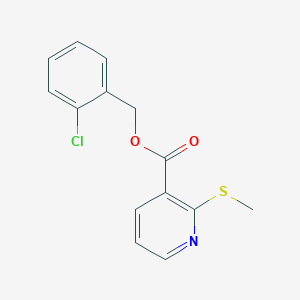
(2-Chlorophenyl)methyl 2-methylsulfanylpyridine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chlorobenzyl 2-(methylthio)nicotinate is an organic compound that features a chlorobenzyl group and a methylthio group attached to a nicotinate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chlorobenzyl 2-(methylthio)nicotinate typically involves the esterification of 2-(methylthio)nicotinic acid with 2-chlorobenzyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or a base like pyridine. The reaction conditions often include refluxing the reactants in an appropriate solvent such as toluene or dichloromethane.
Industrial Production Methods
In an industrial setting, the production of 2-Chlorobenzyl 2-(methylthio)nicotinate may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chlorobenzyl 2-(methylthio)nicotinate can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Tin(II) chloride, iron powder, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzyl derivatives.
Wissenschaftliche Forschungsanwendungen
2-Chlorobenzyl 2-(methylthio)nicotinate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-Chlorobenzyl 2-(methylthio)nicotinate involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(2-Chlorobenzyl)-2-methylthio-1H-benzimidazole: Shares the chlorobenzyl and methylthio groups but differs in the core structure.
Benzyl nicotinate: Contains a benzyl group attached to a nicotinate moiety but lacks the chlorobenzyl and methylthio groups.
Uniqueness
2-Chlorobenzyl 2-(methylthio)nicotinate is unique due to the presence of both the chlorobenzyl and methylthio groups, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C14H12ClNO2S |
|---|---|
Molekulargewicht |
293.8 g/mol |
IUPAC-Name |
(2-chlorophenyl)methyl 2-methylsulfanylpyridine-3-carboxylate |
InChI |
InChI=1S/C14H12ClNO2S/c1-19-13-11(6-4-8-16-13)14(17)18-9-10-5-2-3-7-12(10)15/h2-8H,9H2,1H3 |
InChI-Schlüssel |
XZWRUVMWJTZGIV-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=C(C=CC=N1)C(=O)OCC2=CC=CC=C2Cl |
Löslichkeit |
<0.6 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[4-(difluoromethoxy)phenyl]-N-(2,5-dimethoxyphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13360230.png)
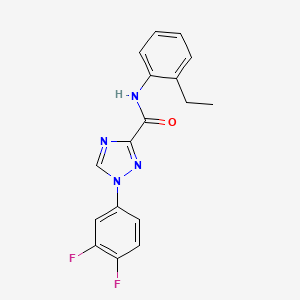

![2-(1-(Benzo[d][1,3]dioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl 2-(methylthio)nicotinate](/img/structure/B13360245.png)


![5-benzyl-2-(benzyloxy)-1,4a,5,11b-tetrahydro[1,3]dioxolo[4,5-j]phenanthridin-6(2H)-one](/img/structure/B13360255.png)

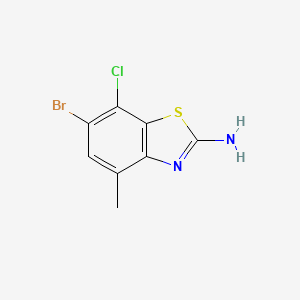
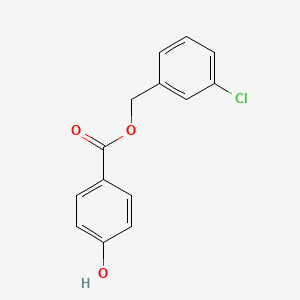
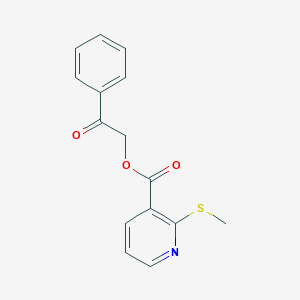
![[2-(1H-Indol-3-yl)ethyl]-[5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrimidin-2-yl]-amine](/img/structure/B13360305.png)


